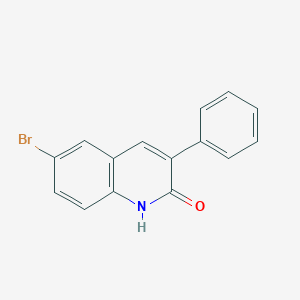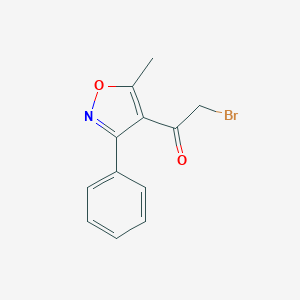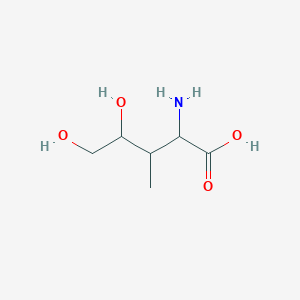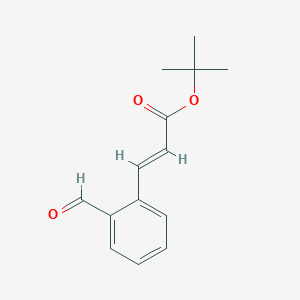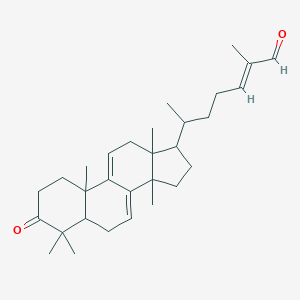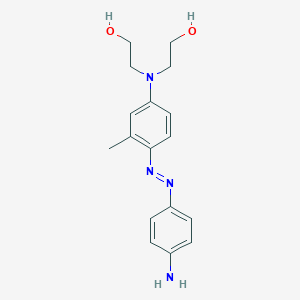![molecular formula C12H10N4S B010702 Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- CAS No. 19835-22-4](/img/structure/B10702.png)
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which play a crucial role in cellular processes.
Biochemical and Physiological Effects:
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-viral and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has several advantages for lab experiments. It exhibits a broad spectrum of biological activities, making it a versatile compound for studying various cellular processes. Additionally, its unique chemical structure makes it a promising candidate for the development of novel therapeutic agents. However, the limitations of this compound include its poor solubility and stability, which can affect its activity and bioavailability.
Zukünftige Richtungen
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has several potential future directions for research. One possible direction is to explore its potential as a targeted therapy for various cancers. Another direction is to investigate its role in modulating immune responses, which could have implications for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved activity and bioavailability.
In conclusion, thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and ability to modulate various signaling pathways make it a valuable tool for studying cellular processes and developing novel therapeutic agents. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for improved activity and bioavailability.
Synthesemethoden
The synthesis of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 2-bromo-1-(benzylamino)ethanone in the presence of a base. The reaction proceeds through a cyclization process, resulting in the formation of thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-.
Wissenschaftliche Forschungsanwendungen
Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)- has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, and anti-viral activities. This compound has also been shown to modulate various signaling pathways, making it a promising candidate for the development of targeted therapies.
Eigenschaften
CAS-Nummer |
19835-22-4 |
|---|---|
Molekularformel |
C12H10N4S |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
N-benzyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4S/c1-2-4-9(5-3-1)6-13-12-14-7-10-11(16-12)17-8-15-10/h1-5,7-8H,6H2,(H,13,14,16) |
InChI-Schlüssel |
YFGQDRNVQKOCAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=N2)SC=N3 |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=C3C(=N2)SC=N3 |
Synonyme |
5-(Benzylamino)thiazolo[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
